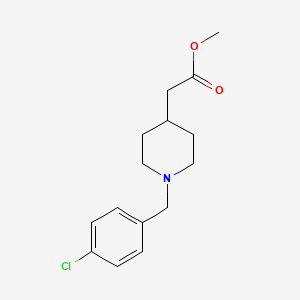

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFDKWLURWIPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable piperidine derivative.

Esterification: The final step involves the esterification of the piperidine derivative with methyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or more saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.69 |

| Doxorubicin | HeLa | 2.29 |

Neurological Applications

This compound has been investigated for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that piperidine derivatives can function as selective antagonists for cannabinoid receptors, which may be beneficial in managing conditions such as metabolic syndrome and diabetes . The functionalization at the piperidine ring enhances its binding affinity and selectivity for specific receptors.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. For example, it has shown potent inhibition against urease, an enzyme involved in urea metabolism, with an IC50 value of approximately 0.63 µM. This suggests potential applications in treating conditions related to elevated urea levels .

Case Study 1: Anticancer Efficacy

A series of synthesized piperidine derivatives were evaluated for their anticancer activity against various human cancer cell lines. One study reported that this compound exhibited significant cytotoxicity against breast and cervical cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Neurological Effects

In a pharmacological evaluation of piperidine derivatives, this compound was found to modulate cannabinoid receptor activity effectively. This modulation could lead to therapeutic strategies for managing metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring and the 4-chlorobenzyl group are likely involved in binding interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

The halogen substituent on the benzyl group significantly impacts physicochemical properties and biological interactions. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate hydrochloride | 174561-03-6 | C₁₅H₂₁ClFNO₂ | 301.78 | Fluorine replaces chlorine at benzyl para-position |

| Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride | 946742-67-2 | C₁₅H₂₁Cl₂NO₂ | 318.24 | Chlorine at benzyl ortho-position |

- 4-Fluoro analog : The substitution of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making this analog a candidate for improved pharmacokinetics .

Ester Group Variations

The ester moiety influences solubility and hydrolysis rates. Examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | 67281-07-6 | C₁₆H₂₃NO₃ | 277.36 | Ethyl ester; hydroxyl at piperidine 4-position |

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | C₉H₁₈ClNO₂ | 207.70 | Ethyl ester; no benzyl substituent |

- Ethyl ester with hydroxyl : The hydroxyl group increases polarity, enhancing aqueous solubility. This modification is critical for compounds targeting hydrophilic environments, such as extracellular enzymes .

Piperidine Ring Modifications

Alterations to the piperidine scaffold affect conformational flexibility and binding:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 206558-34-1 | C₁₅H₁₇NO₂ | 259.30 | Piperidinylidene (double bond) |

| Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate | 1322604-81-8 | C₁₂H₁₆ClN₃O₂ | 269.73 | Pyridazine replaces benzyl group |

- This structural feature is advantageous in designing enzyme inhibitors .

- Pyridazine-containing analog : Replacement of benzyl with a heteroaromatic pyridazine ring alters electronic distribution, enhancing interactions with nucleotide-binding domains .

Hydrochloride Salt Derivatives

Salt forms improve solubility and crystallinity:

| Compound Name | CAS Number | Molecular Formula | Purity |

|---|---|---|---|

| Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate hydrochloride | 946773-91-7 | C₁₅H₂₁Cl₂NO₂·HCl | 95% |

| Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate hydrochloride | 174561-03-6 | C₁₅H₂₁ClFNO₂·HCl | 95% |

- Hydrochloride salts are preferred in pharmaceutical formulations for enhanced stability and bioavailability .

Research Implications

The structural nuances of these analogs highlight the importance of:

Halogen positioning : Para-substituted halogens optimize steric and electronic interactions with target proteins.

Ester groups : Methyl esters generally offer faster hydrolysis rates than ethyl esters, impacting prodrug design.

Scaffold rigidity : Conformationally restricted analogs (e.g., piperidinylidene derivatives) improve selectivity in drug discovery .

Biological Activity

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Synthesis

This compound can be synthesized through alkylation of piperidine derivatives with 4-chlorobenzyl chloride, followed by esterification processes. The structural modifications can significantly influence its biological activity, making SAR studies essential for optimizing its efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of compounds derived from similar structures demonstrated notable antiproliferative effects against various cancer cell lines, including HCT-116 cells.

Key Findings:

- Inhibitory Concentration (IC50) : Several derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating potent activity. Compounds with the highest activity were noted to inhibit cancer cell proliferation effectively while sparing normal cells such as HEK-293 .

- Mechanism of Action : The anticancer activity was linked to the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways, suggesting a targeted approach in disrupting cancer cell survival mechanisms .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Data Summary:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Strong |

| Escherichia coli | 0.025 mg/mL | Strong |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM | Moderate |

These results suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

Case Studies

In preclinical studies, compounds structurally related to this compound have been evaluated for their therapeutic efficacy:

- Study on Cancer Cell Lines : A study demonstrated that certain derivatives showed significant selectivity towards cancer cells with minimal toxicity towards normal cells, reinforcing the potential for selective cancer therapies .

- Antimicrobial Efficacy : Another investigation evaluated a series of piperidine derivatives against various pathogens, confirming that modifications on the piperidine ring could enhance antibacterial activity .

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, including alkylation, coupling, and esterification. For example:

- Step 1: Piperidine derivatives are functionalized via alkylation using reagents like 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Step 2: Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres enhances intermediate formation .

- Optimization: Key parameters include temperature control (40–100°C), solvent selection (tert-butyl alcohol for stability), and catalyst loading. Yields improve with prolonged reaction times (up to 72 hours) and inert conditions to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- LCMS/HPLC: Use LCMS (e.g., m/z 598 [M+H]+) for molecular weight confirmation and HPLC (e.g., QC-SMD-TFA05 conditions) with retention time analysis (1.63 minutes) to assess purity .

- NMR: ¹H/¹³C NMR resolves structural features like the piperidine ring and ester group. Coupling constants (e.g., J = 7–8 Hz) confirm stereochemistry .

- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray studies (e.g., R factor = 0.054) validate spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

- Chiral HPLC: Utilize mobile phases with methanol/sodium acetate buffer (65:35, pH 4.6) to separate enantiomers .

- X-ray Analysis: Confirm stereochemistry via crystallography, as demonstrated for structurally related piperidin-4-yl derivatives .

- Reagent Tuning: Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Pd with chiral ligands) can enforce desired configurations .

Q. What methodologies evaluate the biological activity of this compound in antimicrobial resistance studies?

Answer:

- Synergy Assays: Screen for synergism with carbapenems against MRSA using checkerboard MIC assays. For example, analogs like CDFII showed enhanced activity via β-lactamase inhibition .

- In Vitro Models: Use time-kill curves and biofilm disruption assays to quantify bactericidal effects. LCMS monitors metabolite formation during bacterial exposure .

Q. How can structural modifications enhance SAR understanding for this compound?

Answer:

- Analog Synthesis: Replace the 4-chlorobenzyl group with variants (e.g., 4-methylbenzyl or fluorophenyl) to assess electronic effects .

- Bioisosteric Replacement: Substitute the piperidine ring with pyrrolidine or morpholine to study conformational flexibility .

- Functional Group Analysis: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility and target binding .

Q. What strategies address stability and degradation issues during storage?

Answer:

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management: Neutralize acidic degradation products with sodium bicarbonate and dispose via hazardous waste protocols .

- Environmental Safety: Avoid aqueous release due to potential aquatic toxicity; use activated carbon filtration for waste streams .

Q. How do environmental factors (pH, temperature) influence its reactivity?

Answer:

Q. What techniques troubleshoot conflicting spectral data (e.g., unexpected LCMS peaks)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.